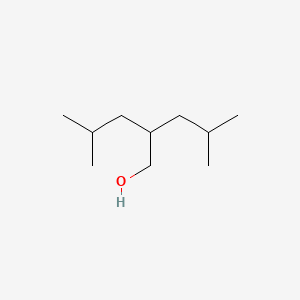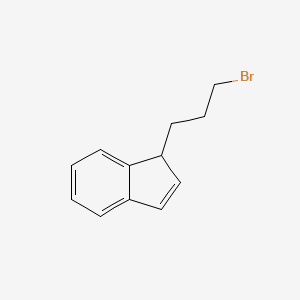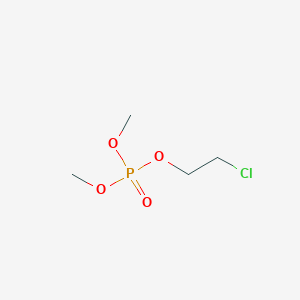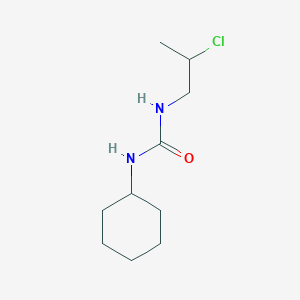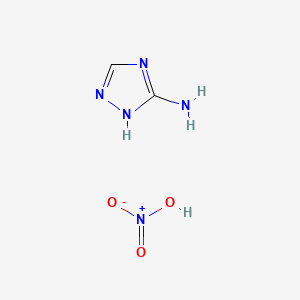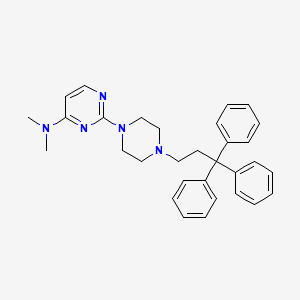![molecular formula C10H14O2 B14715508 1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 10360-53-9](/img/structure/B14715508.png)
1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethyl-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic organic compound with the molecular formula C10H14O2 It is characterized by its unique structure, which includes a bicyclo[321]octane ring system fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be synthesized via several methods. One common approach involves the [4+3] cycloaddition of an oxyallyl intermediate generated from 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine . Another method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, cost, and availability of reagents.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one: This compound is similar in structure but contains a chlorine atom, which can significantly alter its reactivity and applications.
2,6-Dioxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different functional groups, leading to different chemical properties and applications.
Uniqueness
1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
Properties
CAS No. |
10360-53-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H14O2/c1-9(2)7(11)6-10(3)5-4-8(9)12-10/h4-5,8H,6H2,1-3H3 |
InChI Key |
MBKRTIZDLPAITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C=CC(O2)(CC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
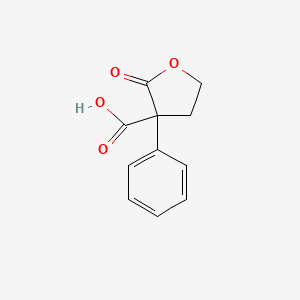
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
